An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboximidamide
An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboximidamide
Foreword: The Strategic Value of Morpholine-4-carboximidamide
In the landscape of modern medicinal chemistry, the guanidinium group is a "privileged scaffold"—a recurring structural motif found in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions is fundamental to its role in molecular recognition.[3] However, the high basicity of the guanidine moiety often presents a significant challenge in drug development, leading to poor membrane permeability and limited oral bioavailability.[4]
This guide focuses on Morpholine-4-carboximidamide, a molecule of significant interest that can be viewed as a bioisostere of a substituted guanidine. Bioisosteric replacement is a cornerstone strategy in drug design, allowing chemists to modulate physicochemical properties while preserving biological activity.[4][5] By incorporating the morpholine ring, a versatile and frequently utilized pharmacophore, this compound offers a unique structural framework.[6][7] It serves not only as a potential therapeutic agent itself but also as a crucial building block for constructing more complex heterocyclic systems in the pursuit of novel drug candidates.[8]
This document provides a comprehensive exploration of the synthesis, characterization, and scientific significance of Morpholine-4-carboximidamide, designed for researchers and drug development professionals who seek both theoretical understanding and practical, field-proven methodologies.
Part 1: Synthesis of Morpholine-4-carboximidamide (Free Base)
The synthesis of Morpholine-4-carboximidamide is efficiently achieved through a robust two-step process involving the amidination of morpholine. The most common and reliable method utilizes O-methylisourea sulfate as the amidinating agent.[9]
Principle of Synthesis: The Amidiination Pathway
The core of the synthesis is the nucleophilic attack of a secondary amine (morpholine) on an electrophilic carbon source that ultimately forms the carboximidamide group. The reaction proceeds via an intermediate salt, which is subsequently deprotonated with a strong base to yield the target free base. This ensures a high-purity product and an excellent overall yield.[9]
Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Step 1: Synthesis of 4-Morpholine-carboxamidinium Sulfate (Intermediate Salt)
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add O-methylisourea sulfate (1 equivalent).
-
Reagent Addition: Add morpholine (2 equivalents).
-
Expert Insight: The use of two equivalents of morpholine is critical. The first equivalent acts as the nucleophile, attacking the O-methylisourea. The second equivalent serves as a base to neutralize the sulfuric acid byproduct, driving the reaction to completion.
-
-
Reaction: Heat the mixture under reflux. During this process, methanol is formed and can be distilled off to further push the equilibrium towards the product.[9]
-
Isolation: As the reaction proceeds, the 4-Morpholine-carboxamidinium sulfate salt will precipitate out of the solution. The reaction is typically complete when methanol distillation ceases. The resulting solid is collected, typically in a nearly quantitative yield.[9]
Step 2: Deprotonation to Yield Morpholine-4-carboximidamide (Free Base)
-
Dissolution: Dissolve the 4-Morpholine-carboxamidinium sulfate (1 equivalent) from Step 1 in a minimal amount of cold water (e.g., 50 mL for 42 mmol).
-
Basification: Prepare a solution of a strong base, such as sodium hydroxide (NaOH, 2 equivalents), in water. Add this solution dropwise to the dissolved salt mixture under ice cooling.
-
Trustworthiness Check: The dropwise addition while cooling is crucial to control the exotherm of the acid-base neutralization, preventing potential side reactions.
-
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the aqueous phase to a separatory funnel and extract multiple times with a suitable organic solvent, such as diethyl ether.[9]
-
Expert Insight: Diethyl ether is an excellent choice due to the target compound's solubility in it and its immiscibility with the aqueous phase, allowing for efficient separation of the product from inorganic salts.
-
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The final product, Morpholine-4-carboximidamide, will precipitate as a colorless solid.[9] A typical yield for this step is around 94%.[9]
Part 2: Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete and validated profile of the molecule.
Physicochemical Properties
The fundamental properties of Morpholine-4-carboximidamide are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁N₃O | [9][10] |
| Molecular Weight | 129.16 g/mol | [10] |
| Appearance | White to colorless crystalline solid | [9][10] |
| Solubility | Soluble in water, acetonitrile | [8][9][10] |
| Melting Point | 138-139 °C (for hydrochloride salt) | [11] |
Note: The free base may have a different melting point. The hydrochloride salt is often used for its stability and crystallinity.
Spectroscopic and Structural Analysis Workflow
A logical workflow ensures all structural aspects are confirmed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The spectrum for Morpholine-4-carboximidamide typically shows a distinct pattern.[12] The morpholine protons appear as two multiplets, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms.[9]
-
¹³C NMR: Carbon NMR provides information about the different carbon environments. Two signals are expected for the morpholine ring carbons, and a distinct downfield signal represents the C=N carbon of the carboximidamide group.[9]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.35–3.39 | multiplet | 4H, -CH₂-N- |
| 3.74–3.78 | multiplet | 4H, -CH₂-O- | |
| 5.50 | singlet | 1H, -NH- | |
| 6.35 | singlet | 2H, -NH₂ | |
| ¹³C NMR | 45.0 | - | -CH₂-N- |
| 65.9 | - | -CH₂-O- | |
| 160.8 | - | C=N | |
| Data acquired in CD₃CN/TMS, adapted from literature values.[9] |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch (Amine/Imine) | 3100 - 3500 (broad) |
| C-H | Stretch (Alkane) | 2850 - 3000 |
| C=N | Stretch (Imine) | 1640 - 1690 |
| C-O-C | Stretch (Ether) | 1070 - 1150 (strong) |
2.2.3. Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. For Morpholine-4-carboximidamide (C₅H₁₁N₃O), the expected monoisotopic mass is approximately 129.09 Da. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
2.2.4. X-ray Crystallography
For a definitive structural proof, single-crystal X-ray analysis can be performed. Studies have confirmed the structure of Morpholine-4-carboximidamide, revealing key details:
-
The morpholine ring adopts a stable chair conformation.[9]
-
The C1-N1 bond length is approximately 1.297 Å, indicating significant double-bond character.[9]
-
The C1-N2 (to NH₂) and C1-N3 (to morpholine) bonds are longer, characteristic of single bonds.[9]
-
The molecule forms a three-dimensional network in the crystal lattice through extensive N-H···N and N-H···O hydrogen bonds.[9]
Part 3: Significance in Drug Development and Chemical Research
The true value of Morpholine-4-carboximidamide lies in its application as a strategic tool for medicinal chemists.
-
Guanidine Bioisostere: The primary application is its use as a bioisostere for the highly basic guanidine group.[5] Replacing a guanidine with this moiety can significantly lower the compound's pKa, which may improve its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) without sacrificing the key hydrogen bonding interactions necessary for biological activity.[4][13]
-
Versatile Synthetic Intermediate: It serves as a valuable building block in organic synthesis. The carboximidamide group can participate in various chemical reactions, including condensation and nucleophilic substitutions, to construct more complex heterocyclic compounds like pyrazoles and pyrimidines, which are critical pharmacophores in many antiviral and antibacterial drugs.[8]
-
Potential Therapeutic Applications: Given its structural similarity to guanidine, derivatives of Morpholine-4-carboximidamide are being investigated in numerous therapeutic areas where guanidines have shown promise. These include:
-
Anticancer Agents: The guanidine scaffold is a privileged structure in anticancer drug development.[1][2]
-
Antimicrobial Agents: Guanidine derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[3][14]
-
Antidiabetic and Cardiovascular Drugs: Many existing drugs for diabetes (e.g., Metformin) and hypertension contain the guanidine or biguanide moiety.[3][14]
-
Conclusion
Morpholine-4-carboximidamide is more than a simple heterocyclic compound; it is a strategic asset in the field of drug discovery and organic synthesis. The straightforward and high-yielding synthesis, combined with its utility as a guanidine bioisostere and versatile chemical intermediate, makes it a molecule of high importance. The detailed characterization protocols outlined in this guide provide the necessary framework for researchers to confidently synthesize, verify, and utilize this compound in their work. As the demand for drug candidates with optimized "drug-like" properties continues to grow, the intelligent application of scaffolds like Morpholine-4-carboximidamide will remain a key strategy for success.
References
-
Stephan, H. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3118. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]
-
Geronikaki, A., & Poroikov, V. (2008). Biological activities of guanidine compounds. Expert Opinion on Drug Discovery, 3(4), 435-450. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. [Link]
-
Ahmad, I., et al. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
ResearchGate. (n.d.). The most important natural guanidine derivatives. ResearchGate. [Link]
-
SIELC Technologies. (2018, May 16). Morpholine-4-carboxamide. SIELC. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-carboximidamide Hydrobromide. PubChem. [Link]
-
Mol-Instincts. (2025, May 20). N'-(4-methylsulfanyl-phenyl)-morpholine-4-carboximidamide. Mol-Instincts. [Link]
-
LookChem. (n.d.). Cas 5638-78-8,morpholine-4-carboximidamide. LookChem. [Link]
-
Aziz, H., et al. (2020, February 25). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Monatshefte für Chemie - Chemical Monthly. [Link]
-
ResearchGate. (n.d.). Isosteres of the substituted guanidine fragment. ResearchGate. [Link]
- Google Patents. (n.d.). CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.
-
National Center for Biotechnology Information. (n.d.). N,N'-dicyclohexyl-4-morpholinecarboxamidine. PubChem. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
-
Drug Discovery Today. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]
-
De Clercq, E. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 24(3), 412. [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. [Link]
-
ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate. ResearchGate. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). HMDB. [Link]
-
Kim, J. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 127(12), 2735-2742. [Link]
-
Ziemek, R., et al. (2011). Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. Journal of Medicinal Chemistry, 54(17), 5994-6007. [Link]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. RSC. [Link]
-
Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (n.d.). [Link]
-
Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 9. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 11. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
